molecular formula C9H6F3NO2 B13596248 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene

Cat. No.: B13596248
M. Wt: 217.14 g/mol
InChI Key: ZWZFNZQPQSEOFG-SNAWJCMRSA-N
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Description

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenyl chain, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-nitrobenzaldehyde and 3,3,3-trifluoropropene.

    Reaction Conditions: The key step involves the Wittig reaction, where 3-nitrobenzaldehyde reacts with a phosphonium ylide derived from 3,3,3-trifluoropropene. This reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Addition: The double bond in the propenyl chain can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).

Major Products:

    Reduction: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene involves its interaction with specific molecular targets:

    Molecular Targets: The nitro group can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular processes by binding to active sites of enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-1-propanol
  • 3,3,3-Trifluoro-1-propanamine hydrochloride
  • 5,5,5-Trifluoropentanoic acid

Comparison: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene is unique due to the presence of both a trifluoromethyl group and a nitrobenzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

1-nitro-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-6H/b5-4+

InChI Key

ZWZFNZQPQSEOFG-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(F)(F)F

Origin of Product

United States

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